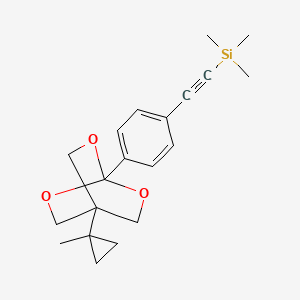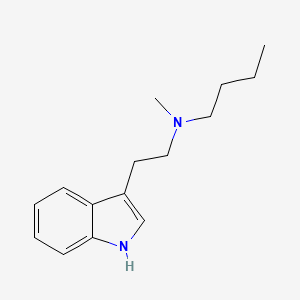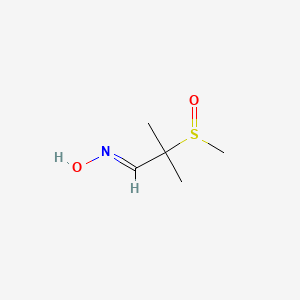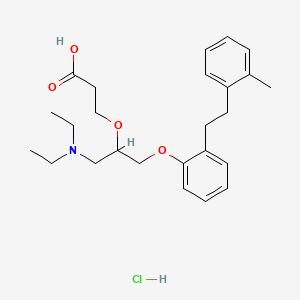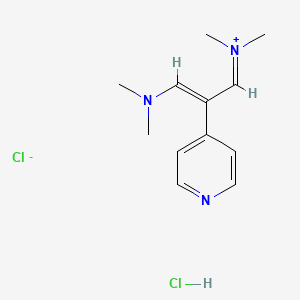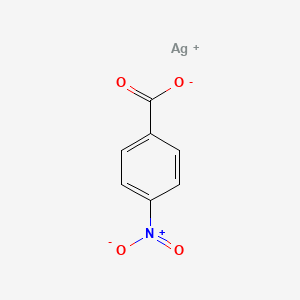
Silver 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver 4-nitrobenzoate is an organometallic compound with the molecular formula C7H4NO4Ag It is composed of a silver ion coordinated to a 4-nitrobenzoate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver 4-nitrobenzoate can be synthesized through the reaction of silver nitrate with 4-nitrobenzoic acid. The reaction typically involves dissolving silver nitrate in water and adding 4-nitrobenzoic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Silver 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The silver ion can be replaced by other metal ions in coordination reactions.
Common Reagents and Conditions:
Oxidation: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Coordination reactions often involve the use of ligands such as phosphines or amines.
Major Products:
Reduction: The major product of the reduction reaction is silver 4-aminobenzoate.
Substitution: The products of substitution reactions depend on the specific ligands used.
Wissenschaftliche Forschungsanwendungen
Silver 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an antibacterial agent.
Industry: It is used in the production of silver-based catalysts and other industrial applications.
Wirkmechanismus
The mechanism of action of silver 4-nitrobenzoate involves the release of silver ions, which interact with microbial cells. The silver ions disrupt cellular processes by binding to proteins and DNA, leading to cell death. This antimicrobial activity is primarily due to the silver ions rather than the entire molecule.
Vergleich Mit ähnlichen Verbindungen
4-Nitrobenzoic Acid: A precursor in the synthesis of silver 4-nitrobenzoate.
Silver Acetate: Another silver-based compound with antimicrobial properties.
Silver Nitrate: Commonly used in various chemical reactions and as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific coordination of silver ions with the 4-nitrobenzoate anion, which imparts distinct chemical and biological properties. Its combination of antimicrobial activity and potential for further chemical modifications makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
35363-49-6 |
|---|---|
Molekularformel |
C7H4AgNO4 |
Molekulargewicht |
273.98 g/mol |
IUPAC-Name |
silver;4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Ag/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
UXMWNHBRCXSHIR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[Ag+] |
Verwandte CAS-Nummern |
62-23-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


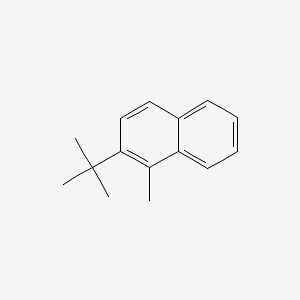
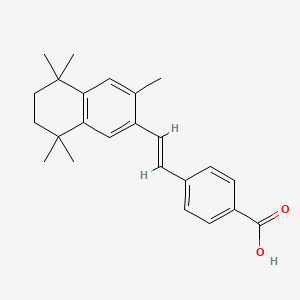
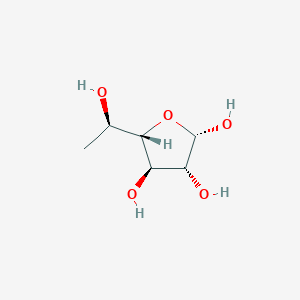
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
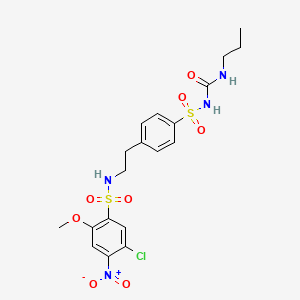
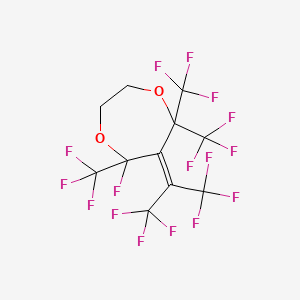
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


